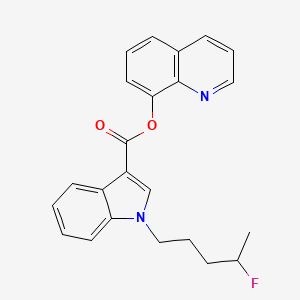

5-Fluoro PB-22 N-(4-fluoropentyl) isomer

Beschreibung

Eigenschaften

CAS-Nummer |

2365471-15-2 |

|---|---|

Molekularformel |

C23H21FN2O2 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

quinolin-8-yl 1-(4-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |

InChI-Schlüssel |

OMYXQSSFQLPJBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluoro PB-22 (5F-PB-22) and its structural isomers are potent synthetic cannabinoids that have been of significant interest in forensic and pharmacological research. This document provides a detailed technical overview of a proposed synthesis pathway for a specific positional isomer, quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate, also known as 5-Fluoro PB-22 N-(4-fluoropentyl) isomer. The synthesis involves a multi-step process commencing with the formation of an indole-3-carboxylic acid intermediate, followed by N-alkylation and a final esterification step. This guide outlines the chemical reactions, proposes detailed experimental protocols, and presents the logical workflow in a structured format suitable for chemical researchers. While this compound is noted for research and forensic purposes, its physiological and pharmacological properties have not been extensively investigated[1].

Introduction

Synthetic cannabinoids represent a diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a well-documented example, known to act as a full agonist at both CB1 and CB2 cannabinoid receptors[2][3]. Its isomers, such as the N-(4-fluoropentyl) variant, are chemically similar but may exhibit different pharmacological profiles. The formal name for this isomer is 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester[1][4].

This whitepaper focuses on the chemical synthesis of the N-(4-fluoropentyl) isomer. The proposed pathway is based on established organo-synthetic methodologies for indole (B1671886) derivatization and ester formation. The general strategy involves three primary stages:

-

Indole Carboxylation: Formation of indole-3-carboxylic acid.

-

Nitrogen Alkylation: Introduction of the 4-fluoropentyl chain onto the indole nitrogen.

-

Esterification: Coupling of the N-alkylated indole-3-carboxylic acid with quinolin-8-ol.

This document will provide a plausible, detailed protocol for each stage, along with a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate can be achieved through a linear three-step sequence. The overall workflow is depicted below.

Caption: A three-step synthetic workflow from indole to the target compound.

Experimental Protocols

The following protocols are proposed based on standard chemical procedures for analogous transformations. Reagent quantities and reaction conditions may require optimization for maximal yield and purity.

Step 1: Synthesis of Indole-3-carboxylic acid

This step involves the carboxylation of the indole core at the C3 position. A common method is the reaction of indole with a Grignard reagent followed by quenching with carbon dioxide.

-

Reagents:

-

Indole

-

Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF, Diethyl ether)

-

Dry carbon dioxide (CO₂) (from dry ice or a gas cylinder)

-

Hydrochloric acid (HCl) for workup

-

Appropriate organic solvents for extraction (e.g., Ethyl acetate)

-

-

Methodology:

-

Dissolve indole in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add ethylmagnesium bromide solution dropwise to the indole solution. The formation of the indolyl Grignard reagent will occur.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture again and bubble dry CO₂ gas through it, or pour the mixture over crushed dry ice, for an extended period until the reaction is complete.

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude indole-3-carboxylic acid can be purified by recrystallization.

-

Step 2: Synthesis of 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid

This step introduces the specific N-(4-fluoropentyl) side chain via an alkylation reaction[5].

-

Reagents:

-

Indole-3-carboxylic acid (from Step 1)

-

1-Bromo-4-fluoropentane (or other 4-fluoropentyl halide)

-

A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

-

Methodology:

-

Suspend indole-3-carboxylic acid in anhydrous DMF under an inert atmosphere.

-

Add a base, such as sodium hydride, portion-wise at 0°C to deprotonate the indole nitrogen.

-

Allow the mixture to stir until hydrogen evolution ceases.

-

Add 1-bromo-4-fluoropentane dropwise to the solution.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring by TLC for completion.

-

Carefully quench the reaction with water and acidify with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to yield the crude N-alkylated product.

-

Purify the product using column chromatography on silica (B1680970) gel.

-

Step 3: Synthesis of Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate

The final step is the esterification of the carboxylic acid with quinolin-8-ol, commonly achieved using a carbodiimide (B86325) coupling agent[5].

-

Reagents:

-

1-(4-fluoropentyl)-1H-indole-3-carboxylic acid (from Step 2)

-

Quinolin-8-ol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent.

-

4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Anhydrous solvent (e.g., Dichloromethane (DCM), THF)[5].

-

-

Methodology:

-

Dissolve 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid, quinolin-8-ol, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0°C.

-

Add a solution of DCC in DCM dropwise. A precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Filter off the DCU precipitate and wash it with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate solvent and wash with dilute acid, then dilute base, and finally with brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer and concentrate it.

-

Purify the final product, this compound, via column chromatography or recrystallization to achieve high purity[5].

-

Quantitative Data Summary

Specific experimental data such as reaction yields and purity for the synthesis of the N-(4-fluoropentyl) isomer are not extensively reported in peer-reviewed literature. The table below is provided as a template for researchers to document their findings. Industrial scale-up would typically target purities greater than 95%[5].

| Step | Intermediate / Product Name | Theoretical Yield | Actual Yield (%) | Purity (%) |

| 1 | Indole-3-carboxylic acid | — | Data Not Available | Data Not Available |

| 2 | 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid | — | Data Not Available | Data Not Available |

| 3 | Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate | — | Data Not Available | Data Not Available |

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental and well-established reactions in organic chemistry. The proposed pathway, involving carboxylation, N-alkylation, and esterification, provides a robust framework for the laboratory-scale production of this compound for analytical and research purposes. Successful synthesis requires careful control of reaction conditions, particularly the use of anhydrous solvents and inert atmospheres, to maximize yields and simplify purification. Further research is necessary to optimize this pathway and fully characterize the pharmacological profile of this specific isomer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. This compound 14548 from Cayman Chemical | Labcompare.com [labcompare.com]

- 5. quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate (2365471-15-2) for sale [vulcanchem.com]

chemical structure and properties of 5-Fluoro PB-22 N-(4-fluoropentyl) isomer

An In-depth Technical Guide on 5-Fluoro PB-22 N-(4-fluoropentyl) isomer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and forensic purposes only. The physiological and pharmacological properties of this compound have not been extensively investigated.[1] Information on related compounds is provided for contextual and comparative purposes.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances. Continuous structural modifications are made to circumvent legal controls, leading to a constant stream of new compounds on the illicit market. One such group of SCRAs is the PB-22 series, characterized by a quinoline (B57606) ester linkage. This guide focuses on a specific positional isomer, this compound, providing a comprehensive overview of its chemical structure, and by extension, the anticipated methodologies for its pharmacological characterization.

While specific experimental data for the N-(4-fluoropentyl) isomer is not currently available in published literature, this guide will detail the established properties of its parent compound, 5-Fluoro PB-22, and other related isomers.[1] Furthermore, it will provide detailed experimental protocols that are fundamental for the in-vitro and in-vivo characterization of novel cannabinoid ligands.

Chemical Structure and Properties

This compound is a structural isomer of 5-Fluoro PB-22, differing in the position of the fluorine atom on the N-pentyl chain.[1][2]

Chemical Structure

Systematic Name: 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester[1]

Chemical Formula: C₂₃H₂₁FN₂O₂[1][2]

Molecular Weight: 376.4 g/mol [1][2]

SMILES: O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(F)C)C4=C3C=CC=C4[1][3]

InChI Key: OMYXQSSFQLPJBR-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| Physical Form | A solution in acetonitrile | [1][3] |

| Solubility | DMF: 11 mg/ml, DMSO: 10 mg/ml, DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml | [1] |

| UV max | 216, 230, 294 nm | [1] |

Pharmacological Properties (Comparative)

As the pharmacological profile of the N-(4-fluoropentyl) isomer has not been reported, the data for the parent compound, 5-Fluoro PB-22, is presented below for comparative purposes.

5F-PB-22 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[4] The binding affinities are summarized in the table below.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Activity | Reference |

| 5-Fluoro PB-22 | 0.468 | 0.633 | Full Agonist | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the pharmacological properties of this compound.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 cannabinoid receptors.[5][6]

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀) and to calculate the inhibition constant (Ki).

Materials:

-

HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[6]

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN-55,212-2 or another high-affinity unlabeled cannabinoid ligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.[6]

-

Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[1]

-

96-well plates and glass fiber filters.[1]

-

Cell harvester and scintillation counter.[1]

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing either CB1 or CB2 receptors.

-

Wash cells with ice-cold PBS and scrape them into a hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[4]

-

Homogenize the cell suspension and centrifuge at 40,000 x g for 30 minutes at 4°C.[4]

-

Resuspend the resulting membrane pellet in the assay buffer.[4]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, radioligand ([³H]CP-55,940), and membrane preparation.

-

Non-specific Binding: Non-specific binding control (e.g., 10 µM WIN-55,212-2), radioligand, and membrane preparation.

-

Competitive Binding: A range of concentrations of the test compound, radioligand, and membrane preparation.

-

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[2]

-

-

Filtration and Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cannabinoid Receptor Functional Assay (cAMP Assay)

This protocol describes a method to determine the functional activity (agonist or antagonist) of a test compound at the cannabinoid receptors by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Principle: Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

-

CHO-K1 or HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Reference agonist (e.g., CP-55,940).

-

Cell culture medium and assay buffer.

-

Luminometer.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under appropriate conditions.

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

-

Agonist Mode Assay:

-

Wash the cells with assay buffer.

-

Add increasing concentrations of the test compound to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a fixed concentration of a reference agonist (e.g., CP-55,940 at its EC₈₀) and a fixed concentration of forskolin.

-

Incubate for a specified time at 37°C.

-

-

Detection:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

-

Data Analysis:

-

For agonist activity, plot the response (e.g., % inhibition of forskolin-stimulated signal) against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

-

For antagonist activity, plot the response against the log concentration of the test compound to determine the IC₅₀.

-

Visualizations

Cannabinoid Receptor Signaling Pathway

References

A Technical Guide to 5-Fluoro PB-22 and its N-(4-fluoropentyl) Isomer for Researchers and Drug Development Professionals

An In-depth Review of a Potent Synthetic Cannabinoid

This technical guide provides a comprehensive overview of 5-Fluoro PB-22 (5F-PB-22) and its N-(4-fluoropentyl) positional isomer, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates available chemical identifiers, pharmacological data, and analytical methodologies to serve as a foundational resource for further investigation. While specific research on the N-(4-fluoropentyl) isomer is limited, this guide leverages data from the parent compound, 5F-PB-22, to provide a thorough understanding of this class of synthetic cannabinoids.

Chemical Identification and Properties

The N-(4-fluoropentyl) isomer of 5-Fluoro PB-22 is a positional isomer of the more well-known synthetic cannabinoid, 5F-PB-22. In this isomer, the fluorine atom is located on the fourth carbon of the pentyl chain, rather than the terminal fifth carbon.

| Identifier | 5-Fluoro PB-22 N-(4-fluoropentyl) isomer |

| CAS Number | 2365471-15-2 |

| IUPAC Name | quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Molecular Weight | 376.4 g/mol |

Pharmacological Profile

While the physiological and pharmacological properties of the N-(4-fluoropentyl) isomer have not been extensively investigated, the parent compound, 5F-PB-22, is a potent full agonist of both the CB1 and CB2 cannabinoid receptors.[1][2] This interaction with the endocannabinoid system is responsible for its psychoactive effects.

Quantitative Pharmacological Data

The following table summarizes the known receptor binding affinities for 5F-PB-22. It is important to note that these values may differ for the N-(4-fluoropentyl) isomer.

| Compound | CB1 Receptor Affinity (Kᵢ) | CB2 Receptor Affinity (Kᵢ) |

| 5-Fluoro PB-22 | 0.468 nM[1] | 0.633 nM[1] |

Experimental Protocols

The following sections outline general experimental protocols for the synthesis and analysis of 5F-PB-22 and its isomers. These methodologies can be adapted for the study of the N-(4-fluoropentyl) isomer.

Synthesis

The synthesis of 5F-PB-22 and its isomers typically involves a multi-step process. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for 5-Fluoro PB-22 isomers.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for the identification and quantification of 5F-PB-22 and its isomers in various matrices.

Sample Preparation and Extraction Workflow:

Caption: General workflow for sample preparation and analysis.

Metabolism and Signaling Pathways

The metabolism of 5F-PB-22 is extensive and primarily involves hydrolysis of the ester linkage, followed by oxidation and glucuronidation.[3][4] The resulting metabolites are then excreted. The primary psychoactive effects of 5F-PB-22 are mediated through its agonistic activity at cannabinoid receptors, which are G-protein coupled receptors.

Metabolic Pathway of 5F-PB-22:

References

- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Pharmacological Profile of 5-Fluoro PB-22 N-(4-fluoropentyl) isomer

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively details the pharmacological properties of the synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22). However, its positional isomer, 5-Fluoro PB-22 N-(4-fluoropentyl) isomer , remains largely uncharacterized in published research. This guide provides a comprehensive overview of the known chemical information for the N-(4-fluoropentyl) isomer and presents a detailed pharmacological profile of the closely related 5F-PB-22 as a primary reference point. The data on 5F-PB-22 is intended to offer insights into the potential properties of its N-(4-fluoropentyl) isomer, though direct experimental evidence for the latter is currently unavailable.

Chemical Identity of this compound

This compound is distinguished from its more commonly studied counterpart by the position of the fluorine atom on the N-pentyl chain. In this isomer, the fluorine is located at the fourth carbon position, whereas in 5F-PB-22, it is at the terminal fifth position[1]. This structural nuance is critical for analytical identification and may influence its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Formal Name | 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester |

| CAS Number | 2365471-15-2 |

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Molecular Weight | 376.4 g/mol |

| Formulation | A solution in acetonitrile |

| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(F)C)C4=C3C=CC=C4 |

| InChI Key | OMYXQSSFQLPJBR-UHFFFAOYSA-N |

This compound is available as an analytical reference standard for research and forensic purposes, underscoring the current lack of comprehensive pharmacological data[1].

Pharmacological Profile of 5-Fluoro PB-22 (as a reference)

5F-PB-22 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors[2][3]. Its activity at these receptors is responsible for its psychoactive effects and other physiological responses.

Receptor Binding Affinity and Functional Activity

Studies have quantified the binding affinity and functional potency of 5F-PB-22 at human cannabinoid receptors. The terminal fluorination of the N-pentyl chain in synthetic cannabinoids is often associated with increased CB1 receptor potency[3][4].

Table 2: Receptor Binding Affinity and Functional Activity of 5F-PB-22

| Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy |

| CB₁ | 0.468 nM[2] | 2.8 - 1959 nM[3] | Full Agonist[2] |

| CB₂ | 0.633 nM[2] | 6.5 - 206 nM[3] | Full Agonist[2] |

In Vivo Effects

In vivo studies in animal models have demonstrated that 5F-PB-22 induces effects characteristic of cannabinoid receptor agonists, including hypothermia and reduced heart rate[3][5]. These effects are dose-dependent. In rats, 5F-PB-22 has been shown to produce subjective effects similar to those of Δ⁹-THC[6].

Experimental Protocols

Receptor Binding and Functional Assays

A common method to determine the in vitro functional activity of synthetic cannabinoids like 5F-PB-22 is the FLIPR Membrane Potential Assay [3].

Experimental Workflow: FLIPR Membrane Potential Assay

Caption: Workflow for determining functional activity using a FLIPR assay.

This assay measures changes in cell membrane potential upon receptor activation by an agonist, providing a quantitative measure of the compound's potency (EC₅₀).

In Vivo Hypothermia and Heart Rate Measurement

Biotelemetry is a commonly used technique to assess the in vivo effects of synthetic cannabinoids in animal models[3].

Experimental Workflow: In Vivo Biotelemetry

Caption: Procedure for in vivo biotelemetry studies in rodents.

This method allows for the continuous monitoring of physiological parameters such as body temperature and heart rate in conscious, unrestrained animals, providing valuable data on the compound's in vivo effects.

Metabolism of 5-Fluoro PB-22

The metabolism of 5F-PB-22 is extensive, with the parent compound often being present in low abundance or absent in urine samples[7][8]. Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection.

The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, leading to the formation of (5-fluoropentyl)indole-3-carboxylic acid metabolites[9][10]. Further metabolism occurs through oxidation, including hydroxylation and carboxylation, as well as glucuronidation[9][10]. Oxidative defluorination to form PB-22 metabolites has also been observed[9][10].

Signaling Pathway: Major Metabolic Pathways of 5F-PB-22

Caption: Major metabolic pathways of 5F-PB-22.

Human Hepatic Metabolism Experimental Protocol

The in vitro metabolism of synthetic cannabinoids is often studied using human hepatocytes.

Experimental Protocol: Human Hepatocyte Incubation [9][10]

-

Incubation: Pooled cryopreserved human hepatocytes are incubated with 5F-PB-22 (e.g., at a concentration of 10 μmol/L) for a specified time course (e.g., up to 3 hours).

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points.

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the hepatocyte mixture.

-

Analysis: The extracted samples are analyzed using high-resolution mass spectrometry (HR-MS), such as a TripleTOF or Q-Exactive Orbitrap instrument.

-

Data Processing: The acquired MS and MS/MS data are processed using various techniques, including mass defect filtering, neutral loss, and product ion filtering, to identify and structurally elucidate the metabolites.

Conclusion

While the pharmacological profile of this compound remains to be elucidated, the extensive research on its positional isomer, 5F-PB-22, provides a valuable framework for hypothesis-driven investigation. It is plausible that the N-(4-fluoropentyl) isomer also acts as a cannabinoid receptor agonist, but its potency, efficacy, and metabolic fate may differ due to the altered position of the fluorine atom. Further research is imperative to characterize the pharmacology and toxicology of this specific isomer to better understand its potential physiological effects and to aid in its forensic identification. The experimental protocols and metabolic pathways detailed in this guide for 5F-PB-22 can serve as a foundational methodology for the future investigation of its N-(4-fluoropentyl) counterpart.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 3. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 6. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Activity of 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer: A Technical Review and Guide

Disclaimer: As of the current date, a comprehensive review of published scientific literature reveals a significant lack of specific research on the in vitro activity of the 5-Fluoro PB-22 N-(4-fluoropentyl) isomer. While this specific positional isomer is commercially available for research purposes, its pharmacological and physiological properties have not been detailed in peer-reviewed studies.[1] This guide, therefore, provides an in-depth look at the well-characterized parent compound, 5-Fluoro PB-22 (5F-PB-22), to offer a predictive framework for researchers investigating its N-(4-fluoropentyl) isomer. The methodologies and expected biological pathways are based on extensive research into 5F-PB-22 and other synthetic cannabinoids.

Introduction to 5-Fluoro PB-22 and its Isomers

5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in the designer drug market.[2] It is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3] The N-(4-fluoropentyl) isomer differs in the position of the fluorine atom on the pentyl chain. Positional isomerism can significantly impact the pharmacological activity of synthetic cannabinoids, making specific investigation of each isomer crucial.

In Vitro Activity of 5-Fluoro PB-22 (N-(5-fluoropentyl) Isomer)

Data on the N-(5-fluoropentyl) isomer, 5F-PB-22, serves as the primary reference point for predicting the activity of the N-(4-fluoropentyl) isomer. Studies have shown that terminal fluorination of the N-pentyl chain in synthetic cannabinoids can increase CB1 receptor potency.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro functional activity of 5F-PB-22.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| 5F-PB-22 | Human CB1 | FLIPR Membrane Potential | EC50 | 2.8 - 1959 |

| 5F-PB-22 | Human CB2 | FLIPR Membrane Potential | EC50 | 6.5 - 206 |

Table 1: In Vitro Functional Activity of 5F-PB-22 at Human Cannabinoid Receptors.[3][4]

Detailed Experimental Protocols

The following are generalized protocols for key in vitro experiments to determine the activity of synthetic cannabinoids like the this compound. These are based on methodologies reported in the literature for similar compounds.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of the compound for CB1 and CB2 receptors.

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Harvest cells and homogenize in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

Incubate cell membranes with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

-

Add increasing concentrations of the test compound (this compound).

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 (concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Functional Activity Assay (FLIPR Membrane Potential Assay)

This assay measures the agonist activity of the compound by detecting changes in cell membrane potential.[3][4]

-

Cell Culture and Plating:

-

Culture AtT20 cells stably co-expressing the human CB1 or CB2 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel.

-

Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

-

Dye Loading and Assay:

-

Load the cells with a fluorescent membrane potential-sensitive dye.

-

Establish a baseline fluorescence reading using a Fluorometric Imaging Plate Reader (FLIPR).

-

Add varying concentrations of the test compound.

-

Record the change in fluorescence over time.

-

-

Data Analysis:

-

Normalize the fluorescence response to the baseline.

-

Plot the peak fluorescence change against the logarithm of the compound concentration.

-

Determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy) using non-linear regression.

-

In Vitro Metabolism Study

This protocol identifies the metabolic pathways of the compound.[5][6]

-

Incubation:

-

Sample Analysis:

-

Metabolite Identification:

-

Process the mass spectrometry data using software to identify potential metabolites based on mass defect filtering, neutral loss, and product ion filtering.[5][6]

-

The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, with further oxidation and glucuronidation.[5][6] Oxidative defluorination is also a common pathway for 5-fluoropentyl synthetic cannabinoids.[7]

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway for cannabinoid receptor agonists.

Caption: General Cannabinoid Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the in vitro activity of a novel synthetic cannabinoid.

Caption: Experimental Workflow for In Vitro Assessment.

Conclusion

While direct experimental data on the this compound is not currently available in the public domain, the information on its close analog, 5F-PB-22, provides a strong basis for investigation. It is anticipated that the N-(4-fluoropentyl) isomer will also act as a potent agonist at CB1 and CB2 receptors. The provided experimental protocols and workflows offer a comprehensive guide for researchers to elucidate the specific in vitro activity and metabolic profile of this compound. Such studies are essential for a complete understanding of its pharmacological and toxicological properties.

References

- 1. caymanchem.com [caymanchem.com]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cannabinoid Receptor Affinity of 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) binding affinity of the 5-Fluoro PB-22 N-(4-fluoropentyl) isomer. While specific empirical data for this particular positional isomer is not currently available in peer-reviewed literature, this document extrapolates from data on the closely related and well-documented synthetic cannabinoid, 5F-PB-22. It details the standard experimental protocols utilized to determine receptor binding affinity and outlines the canonical signaling pathways of CB1 and CB2 receptors. This guide serves as a foundational resource for researchers investigating the pharmacology of novel synthetic cannabinoids.

Introduction to 5F-PB-22 and its Isomers

5F-PB-22, a potent synthetic cannabinoid, is known to be an agonist at the CB1 receptor.[1] The introduction of a fluorine atom to the pentyl chain, as seen in 5F-PB-22, is a common structural modification in synthetic cannabinoids, often leading to increased CB1 receptor potency.[2][3] The N-(4-fluoropentyl) isomer of 5F-PB-22 differs in the position of the fluorine atom on the alkyl chain.[4] While the physiological and pharmacological properties of this specific isomer have not been extensively investigated, its structural similarity to 5F-PB-22 suggests it likely shares agonist properties at cannabinoid receptors.[4]

Predicted Receptor Binding Affinity

Quantitative binding affinity data for the this compound is not publicly available. However, we can infer its likely activity based on data from its parent compound, 5F-PB-22, and the general structure-activity relationships of synthetic cannabinoids. 5F-PB-22 demonstrates potent agonist activity at both CB1 and CB2 receptors.[2] Fluorinated analogues of synthetic cannabinoids generally exhibit increased CB1 receptor potency, often by a factor of 2 to 5 times.[2][3]

Table 1: Comparative In Vitro Functional Activity of PB-22 and 5F-PB-22

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

| PB-22 | 1959 | 206 |

| 5F-PB-22 | 488 | 49.6 |

Data extracted from studies on the functional activity of these compounds.[2]

Based on these trends, it is hypothesized that the N-(4-fluoropentyl) isomer would also exhibit high affinity for both CB1 and CB2 receptors, likely acting as a full agonist.

Experimental Protocols for Determining Binding Affinity

To empirically determine the CB1 and CB2 receptor binding affinity of the this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay

This technique directly measures the affinity of a ligand for a receptor.

-

Objective: To determine the inhibition constant (Ki) of the test compound at CB1 and CB2 receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

A radiolabeled cannabinoid agonist with high affinity, such as [3H]CP55,940.[5]

-

The test compound (this compound).

-

Assay buffer and filtration apparatus.

-

-

Procedure:

-

Incubate the receptor membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the level of G-protein activation following agonist binding to the receptor.[6]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in activating G-proteins coupled to CB1 and CB2 receptors.

-

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP.[6]

-

The test compound.

-

Assay buffer.

-

-

Procedure:

-

Incubate the receptor membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Dose-response curves are generated to determine the EC50 and Emax values.

-

Experimental Workflow for Receptor Binding Affinity

Caption: Workflow for determining receptor binding affinity.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[7][8] Upon activation by an agonist, they initiate a cascade of intracellular signaling events.

-

Inhibition of Adenylyl Cyclase: The primary effect of Gi/o protein activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

-

Modulation of Ion Channels: CB1 receptors, in particular, regulate the activity of ion channels.[7][8] They inhibit N-type and P/Q-type calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both CB1 and CB2 receptors can activate various MAPK pathways, including p42/p44 MAPK (ERK1/2), p38 MAPK, and JNK.[7][8] This signaling cascade plays a role in regulating gene expression and cellular processes like proliferation and survival.

Canonical CB1/CB2 Receptor Signaling Pathway

Caption: Overview of CB1/CB2 receptor signaling.

Conclusion

While direct experimental data on the CB1 and CB2 receptor binding affinity of the this compound is lacking, this guide provides a robust framework for its characterization. Based on the pharmacology of the parent compound 5F-PB-22, it is anticipated that this isomer will be a potent agonist at both receptors. The detailed experimental protocols and signaling pathway diagrams presented here offer a clear roadmap for researchers to empirically determine its pharmacological profile. Such studies are crucial for understanding the potential effects and risks associated with the emergence of new synthetic cannabinoids.

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 10. encyclopedia.pub [encyclopedia.pub]

In Vitro Metabolic Fate of 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer: A Technical Guide

Disclaimer: As of the latest literature review, no specific in vitro metabolism studies have been published for the 5-Fluoro PB-22 N-(4-fluoropentyl) isomer (4F-PB-22). This technical guide is therefore based on the comprehensive in vitro metabolism data available for the closely related and more commonly studied isomer, 5-Fluoro PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid or 5F-PB-22). The metabolic pathways of 4F-PB-22 are expected to be broadly similar to those of 5F-PB-22, with potential variations in the metabolism of the alkyl chain due to the different position of the fluorine atom. This document will detail the established metabolic fate of 5F-PB-22 in human hepatocytes and provide a predictive overview for the 4F-PB-22 isomer.

Core Concepts in the Metabolism of 5F-PB-22

The in vitro metabolism of 5F-PB-22 is extensive and involves multiple Phase I and Phase II biotransformations. The primary metabolic pathway is ester hydrolysis, which cleaves the molecule into two main parts: the indole-3-carboxylic acid moiety and the 8-quinolinol moiety.[1] Following this initial cleavage, both resulting structures undergo further modifications.

For the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid portion, a key metabolic route is oxidative defluorination of the fluoropentyl chain, leading to the formation of PB-22 metabolites.[1] Additionally, hydroxylation at various positions on the pentyl chain and the indole (B1671886) ring, as well as subsequent oxidation to carboxylic acids, are common transformations.[2] The quinolinol portion is typically conjugated with glucuronic acid.

Predicted Metabolic Fate of the N-(4-fluoropentyl) Isomer

For the N-(4-fluoropentyl) isomer, the primary ester hydrolysis is expected to occur similarly to the 5-fluoro isomer. However, the metabolism of the resulting 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid may differ. While oxidative defluorination is a major pathway for terminal (ω) fluorinated alkyl chains like in 5F-PB-22, the fluorine at the 4-position in the N-(4-fluoropentyl) isomer might lead to a different pattern of hydroxylation on the pentyl chain. Hydroxylation at the terminal carbon (5-position) would be a likely metabolic step, without the subsequent defluorination seen with 5F-PB-22.

Quantitative Data Summary

The following table summarizes the metabolites of 5F-PB-22 identified after incubation with pooled human hepatocytes, as reported in the literature. The relative abundance is often reported as peak areas from mass spectrometry analysis.

| Metabolite ID | Biotransformation | Parent Compound | Relative Abundance (Peak Area Rank at 3h) |

| M1 | Ester Hydrolysis | 5F-PB-22 | 1 |

| M2 | Ester Hydrolysis + Glucuronidation | 5F-PB-22 | 2 |

| M3 | Oxidative Defluorination to Carboxylic Acid | 5F-PB-22 | 3 |

| M4 | Hydroxylation (Quinoline) | 5F-PB-22 | 4 |

| M5 | Ester Hydrolysis + Hydroxylation | 5F-PB-22 | 5 |

| M6 | Dihydroxylation | 5F-PB-22 | Not Ranked |

| M7 | Epoxide Formation and Hydrolysis | 5F-PB-22 | Not Ranked |

| M8 | Cysteine Conjugation | 5F-PB-22 | Not Ranked |

Note: This table is a representative summary based on published data for 5F-PB-22. The exact number and ranking of metabolites can vary between studies.[3]

Experimental Protocols

In Vitro Incubation with Human Hepatocytes

This protocol is based on the methodology described by Wohlfarth et al. (2014).

-

Hepatocytes: Pooled cryopreserved human hepatocytes are used to represent the average metabolic activity of the population.

-

Incubation Medium: Williams Medium E supplemented with L-glutamine, penicillin, streptomycin, and fetal bovine serum.

-

Substrate Concentration: 5F-PB-22 is typically incubated at a concentration of 10 µmol/L.

-

Incubation Conditions: Hepatocytes are incubated with the substrate at 37°C in a humidified atmosphere of 5% CO2 for a time course, typically up to 3 hours.

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, and 3 hours).

-

Reaction Termination: The metabolic reactions are quenched by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: The terminated samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Analytical Methodology: LC-HRMS/MS

-

Chromatography: Separation of the parent drug and its metabolites is achieved using a liquid chromatography (LC) system, often with a reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve ionization.[2]

-

Mass Spectrometry: A high-resolution mass spectrometer (HR-MS), such as a TripleTOF or Q-Exactive Orbitrap, is used for detection and identification of metabolites.[1]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites, followed by information-dependent acquisition (IDA) or data-dependent acquisition (DDA) to trigger product ion scans (MS/MS) for structural elucidation.[1]

-

Metabolite Identification: Metabolites are identified based on their accurate mass, retention time, and fragmentation patterns in the MS/MS spectra. Data processing techniques often include mass defect filtering, neutral loss, and product ion filtering.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro metabolism studies of 5F-PB-22.

Metabolic Pathway of 5F-PB-22

Caption: Major in vitro metabolic pathways of 5F-PB-22 in human hepatocytes.

References

Solubility Profile of 5-Fluoro PB-22 N-(4-fluoropentyl) Isomer in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the synthetic cannabinoid 5-Fluoro PB-22 N-(4-fluoropentyl) isomer. Due to the limited specific research on this particular isomer, this document combines available quantitative data with established methodologies for solubility determination and inferred biological activity based on related compounds.

Core Data: Quantitative Solubility

The solubility of this compound has been determined in several common organic solvents and a buffered aqueous solution. The available data is summarized in the table below for clear comparison.

| Solvent System | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 11 |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 |

| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:2) | 0.33 |

Data sourced from Cayman Chemical.[1]

Experimental Protocols: Solubility Determination

While specific experimental details for the solubility of this compound are not publicly available, a standard and reliable method for determining the thermodynamic solubility of synthetic cannabinoids is the shake-flask method .[2][3][4][5] This protocol provides a generalized approach that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., DMF, DMSO, acetonitrile, ethanol)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid this compound to a series of glass vials, each containing a known volume of the respective organic solvent or PBS. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.[4]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.

Below is a DOT script representing the logical workflow of the shake-flask solubility determination method.

Inferred Biological Activity and Signaling Pathway

The physiological and pharmacological properties of the this compound have not been specifically investigated.[1] However, its parent compound, 5F-PB-22, is a known synthetic cannabinoid that acts as an agonist at the cannabinoid receptor 1 (CB1).[6] It is therefore highly probable that the N-(4-fluoropentyl) isomer also interacts with the CB1 receptor, initiating a similar signaling cascade.

The CB1 receptor is a G-protein coupled receptor (GPCR).[7][8][9][10][11][12] Upon agonist binding, the receptor activates the associated Gi/o protein, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can directly modulate ion channels, typically leading to the inhibition of presynaptic calcium (Ca2+) channels and the activation of inwardly rectifying potassium (K+) channels. This cascade of events ultimately results in the modulation of neurotransmitter release.

The following DOT script visualizes the inferred CB1 receptor signaling pathway for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scielo.br [scielo.br]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling | MDPI [mdpi.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. scispace.com [scispace.com]

- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

The Emergence and Profile of a Potent Synthetic Cannabinoid: A Technical Guide to 5-Fluoro PB-22

An In-Depth Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22), also known as 5F-QUPIC. It details its discovery, history, chemical characteristics, pharmacology, and metabolism, with a focus on providing actionable data and methodologies for the scientific community.

Discovery and History

5F-PB-22 is a designer drug that was not developed through traditional pharmaceutical research but emerged on the illicit new psychoactive substances (NPS) market.[1] Its appearance is a direct consequence of the legal control placed on earlier generations of synthetic cannabinoids, such as JWH-018.[1] Clandestine chemists, understanding the structure-activity relationships of indole-based cannabinoids, synthesized this compound as a legal alternative.[2][3]

The parent compound, PB-22, was first developed in 2012 by a New Zealand-based company, Stargate International, as a structural hybrid of other known cannabinoids.[4] However, it was not patented, leading to its rapid proliferation on the grey market.[4] 5F-PB-22, the N-(5-fluoropentyl) analog of PB-22, was first identified in forensic samples around 2013.[5]

The significant potency and association with adverse health events, including seizures and fatalities, led to swift legislative action.[6][7] In the United States, 5F-PB-22 was temporarily placed into Schedule I of the Controlled Substances Act in January 2014.[7] Similarly, it is now a controlled substance in China (as of October 2015) and a Class B drug in the United Kingdom (as of November 2016).[2]

Chemical Structure and Isomers

5F-PB-22, or quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a synthetic indolecarboxylate.[6] Its structure features an indole (B1671886) core linked to a 5-fluoropentyl chain at the nitrogen atom and a quinoline (B57606) group via an ester linkage at the 3-position.[6] This ester linkage is a notable departure from the ketone or amide linkers seen in many other synthetic cannabinoid families.[4]

A critical challenge for forensic laboratories is the existence of multiple positional isomers of 5F-PB-22, primarily related to the position of the fluorine atom on the pentyl chain. The differentiation of these isomers is crucial for accurate identification in seized materials.[8]

Table 1: Chemical and Physical Properties of 5F-PB-22

| Property | Value |

| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate[8] |

| Other Names | 5F-QUPIC, QUPIC N-(5-fluoropentyl) analog[2][8] |

| CAS Number | 1400742-41-7[2] |

| Chemical Formula | C23H21FN2O2[2] |

| Molar Mass | 376.431 g·mol−1[2] |

| Appearance | Crystalline solid, white to off-white/tan powder[9] |

Pharmacology and Toxicology

5F-PB-22 acts as a potent, full agonist at both the CB1 and CB2 cannabinoid receptors.[2] Its high affinity for these receptors underlies its significant psychoactive effects, which are reported to be similar to but more intense than those of Δ9-THC.[1] In vivo studies in rats have demonstrated that 5F-PB-22 produces THC-like subjective effects, bradycardia, and significant hypothermia.[1][4]

The high potency of 5F-PB-22 also contributes to its significant risk profile. Overdoses can occur at relatively low concentrations, leading to severe adverse events.[5] Numerous case reports have linked 5F-PB-22 use to hospitalizations and fatalities, making it a serious public health concern.[6][7]

Table 2: Cannabinoid Receptor Binding Affinity of 5F-PB-22

| Receptor | Binding Affinity (Ki) | Activity |

| CB1 | 0.468 nM[2] | Full Agonist[2] |

| CB2 | 0.633 nM[2] | Full Agonist[2] |

Metabolism

Like many synthetic cannabinoids, 5F-PB-22 is subject to rapid and extensive metabolism in the human body.[5] This poses a significant challenge for forensic toxicologists, as the parent compound is often undetectable in urine samples.[10] Understanding its metabolic pathways is therefore essential for developing reliable analytical methods to confirm intake.

In vitro studies using human hepatocytes have elucidated the primary metabolic routes.[10]

-

Ester Hydrolysis: The most predominant pathway involves the cleavage of the ester bond, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and its subsequent metabolites.[10]

-

Oxidative Defluorination: The 5-fluoropentyl chain can undergo oxidative defluorination, resulting in metabolites of the parent compound PB-22.[10]

-

Oxidation: Hydroxylation can occur on the quinoline system and the pentyl chain.[10]

-

Phase II Conjugation: Metabolites can undergo glucuronidation.[10]

Table 3: Major Biotransformation Pathways of 5F-PB-22

| Pathway | Description | Key Metabolites |

| Ester Hydrolysis | Cleavage of the ester linkage. | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid[10] |

| Oxidative Defluorination | Removal of fluorine and subsequent oxidation. | PB-22 pentanoic acid[10] |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxy-5F-PB-22 (on the quinoline system)[10] |

| Epoxidation | Formation of an epoxide, followed by hydrolysis. | Dihydrodiol metabolites[11] |

Experimental Protocols

General Synthetic Pathway

The synthesis of 5F-PB-22 typically involves the esterification of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 8-hydroxyquinoline. This is a standard condensation reaction that can be achieved using various coupling agents.

Analytical Identification Workflow

The identification of 5F-PB-22 and its isomers in seized materials or biological samples requires a multi-technique approach to ensure definitive characterization.[8]

Methodology:

-

Sample Preparation: Herbal material is typically extracted with an organic solvent like methanol (B129727) or acetonitrile. Biological samples (blood, urine) may require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup and concentration.

-

Screening Analysis (GC-MS): Gas Chromatography-Mass Spectrometry is used for initial screening. The sample is vaporized and separated based on its boiling point and polarity. The resulting mass spectrum provides a fragmentation pattern that can be compared to a library standard.

-

Confirmatory Analysis (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and specificity. It is particularly useful for analyzing metabolites in biological matrices without derivatization.

-

Structural Elucidation (NMR, GC-IRD): For novel isomers or when reference standards are unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise chemical structure.[8] Gas Chromatography-Infrared Detection (GC-IRD) can provide information about functional groups and help differentiate isomers.[8]

Cannabinoid Receptor (CB1) Signaling Pathway

5F-PB-22's effects are mediated primarily through the CB1 receptor, a G-protein coupled receptor (GPCR).

Methodology for Binding Assay: Radioligand binding assays are used to determine the affinity (Ki) of a compound for a receptor. This typically involves:

-

Preparation: Cell membranes expressing the receptor of interest (e.g., CB1) are prepared.

-

Competition: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (5F-PB-22).

-

Separation & Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

Major Metabolic Pathways

The following diagram illustrates the primary metabolic transformations that 5F-PB-22 undergoes in the body. Identifying these metabolites is key to forensic toxicological analysis.

Conclusion

5-Fluoro PB-22 represents a significant compound in the evolution of designer synthetic cannabinoids. Its clandestine origin, high potency, and complex metabolism highlight the ongoing challenges faced by forensic, clinical, and regulatory bodies. A thorough understanding of its chemistry, pharmacology, and analytical signatures, as detailed in this guide, is paramount for the scientific community in addressing the public health risks posed by this and future generations of new psychoactive substances.

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 3. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]

- 4. PB-22 - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecddrepository.org [ecddrepository.org]

- 10. researchgate.net [researchgate.net]

- 11. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Fluoro PB-22 and its N-(4-fluoropentyl) Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro PB-22 (also known as 5F-PB-22 or quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been encountered in forensic casework. As with many synthetic cannabinoids, various isomers of 5-Fluoro PB-22 exist, including positional isomers of the fluoropentyl chain. The N-(4-fluoropentyl) isomer differs from 5-Fluoro PB-22 by the position of the fluorine atom on the pentyl chain. Accurate analytical identification and differentiation of these isomers are crucial for forensic toxicologists, researchers, and drug development professionals to understand the pharmacological and toxicological profiles of these substances.

This document provides detailed application notes and protocols for the analytical detection and differentiation of 5-Fluoro PB-22 and its N-(4-fluoropentyl) isomer using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

The primary analytical challenge in distinguishing 5-Fluoro PB-22 from its N-(4-fluoropentyl) isomer lies in their identical molecular weight and largely similar chemical properties. However, subtle differences in their structures can be exploited by modern analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers based on their boiling points and interactions with the GC column. The subsequent mass spectrometry provides fragmentation patterns that can aid in identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC offers a different separation mechanism based on polarity, which can be effective in resolving isomers that are difficult to separate by GC. Tandem mass spectrometry provides enhanced selectivity and sensitivity for confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for unambiguous identification of isomers based on the chemical environment of their atoms.

Data Presentation

Table 1: GC-MS and LC-MS/MS Quantitative Data

| Compound | Analytical Method | Retention Time (min) | Key Mass Fragments (m/z) |

| 5-Fluoro PB-22 | GC-MS | 23.606[1] | 376 (M+), 232, 212, 183, 144[1] |

| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | GC-MS | Not explicitly reported, expected to be very similar to 5-Fluoro PB-22 | 376 (M+), 232, 212, 183, 144 (Fragmentation pattern is expected to be very similar to 5-Fluoro PB-22, differentiation relies on subtle differences in fragment ion ratios and chromatographic separation) |

| 5-Fluoro PB-22 | LC-MS/MS | Method dependent | Precursor Ion: 377.2 [M+H]+; Product Ions: 232, 145[2] |

| This compound | LC-MS/MS | Method dependent, resolvable from 5-Fluoro PB-22 | Precursor Ion: 377.2 [M+H]+; Product Ions: Expected to be similar to 5-Fluoro PB-22, with potential differences in ion ratios |

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the SWGDRUG monograph for 5-Fluoro PB-22 and is suitable for the separation and identification of its N-(4-fluoropentyl) isomer.[1] A validation study has shown that a similar method can separate the N-fluoropentyl isomers of 5-Fluoro PB-22.[3]

1. Sample Preparation:

- Dissolve approximately 1 mg of the sample in 1 mL of chloroform.

- Vortex to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent Gas Chromatograph (or equivalent)

- Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

- Carrier Gas: Helium at a constant flow of 1 mL/min

- Injector Temperature: 280°C

- Injection Volume: 1 µL

- Split Ratio: 20:1

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1.0 min

- Ramp to 300°C at 12°C/min

- Hold at 300°C for 9.0 min

- Mass Spectrometer:

- MSD Transfer Line Temperature: 280°C

- MS Source Temperature: 230°C

- MS Quadrupole Temperature: 150°C

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Scan Range: 30-550 amu

- Acquisition Mode: Scan

3. Data Analysis:

- Compare the retention times of the unknown sample with those of certified reference standards for 5-Fluoro PB-22 and its N-(4-fluoropentyl) isomer.

- Analyze the mass spectra for the molecular ion (m/z 376) and characteristic fragment ions. While the mass spectra of the isomers are expected to be very similar, minor differences in the relative abundance of fragment ions may be observed.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed protocol is based on methods developed for the separation of other synthetic cannabinoid isomers and can be optimized for the specific differentiation of 5-Fluoro PB-22 and its N-(4-fluoropentyl) isomer.[2]

1. Sample Preparation:

- Dissolve approximately 1 mg of the sample in 10 mL of methanol (B129727) to create a 100 µg/mL stock solution.

- Further dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1 µg/mL.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity LC system (or equivalent)

- Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent high-resolution C18 column.

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient:

- 0-1 min: 5% B

- 1-10 min: 5% to 95% B

- 10-12 min: 95% B

- 12.1-15 min: 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 µL

- Mass Spectrometer:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Precursor Ion: m/z 377.2

- Product Ions: Monitor for characteristic product ions (e.g., m/z 232, 145). Collision energy should be optimized for each transition.

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis:

- Establish the retention times for 5-Fluoro PB-22 and its N-(4-fluoropentyl) isomer using certified reference materials.

- Monitor the MRM transitions for each compound in the unknown samples. The combination of unique retention times and specific precursor-to-product ion transitions will confirm the identity of each isomer.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isomers.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

- Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

- Transfer the solution to an NMR tube.

2. NMR Instrumentation and Data Acquisition:

- Spectrometer: 400 MHz NMR spectrometer (or higher field strength for better resolution)

- Experiments:

- ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.

- ¹³C NMR: Acquire a standard carbon-13 NMR spectrum to observe the chemical shifts of the carbon atoms.

- ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is particularly useful for differentiating the isomers based on the chemical environment of the fluorine atom.

- 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between atoms and provide further structural confirmation.

3. Data Analysis:

- ¹H NMR: The chemical shift and splitting pattern of the proton on the carbon bearing the fluorine atom will be different for each isomer. For the N-(4-fluoropentyl) isomer, this will be a multiplet further downfield than the terminal methylene (B1212753) protons in 5-Fluoro PB-22.

- ¹³C NMR: The chemical shift of the carbon atom bonded to the fluorine will be significantly different between the two isomers.

- ¹⁹F NMR: The fluorine-19 chemical shift will be distinct for each isomer, providing a clear method of differentiation.

Visualizations

Caption: Experimental workflow for isomer detection.

Caption: Logical relationship of isomer properties.

References

- 1. swgdrug.org [swgdrug.org]

- 2. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]

Application Note and Protocol: GC-MS Analysis of 5-Fluoro PB-22 N-(4-fluoropentyl) isomer

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro PB-22 (also known as 5F-QUPIC) is a synthetic cannabinoid that has been identified in illicit drug markets.[1][2] It is an analog of PB-22 where a fluorine atom has been added to the pentyl chain.[2] The N-(4-fluoropentyl) isomer of 5-Fluoro PB-22 is a specific positional isomer where the fluorine atom is located on the fourth carbon of the pentyl chain.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of synthetic cannabinoids in various matrices.[1][5] This application note provides a detailed protocol for the analysis of the 5-Fluoro PB-22 N-(4-fluoropentyl) isomer using GC-MS.

Chemical Information

| Property | Value |

| Chemical Name | 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester[3][4] |

| Molecular Formula | C23H21FN2O2[3][4][6] |

| Molecular Weight | 376.4 g/mol [3][4][6] |

| CAS Number | 2365471-15-2[4] |

Experimental Protocol

This protocol outlines the steps for the analysis of this compound from a reference standard or a seized sample.

1. Sample Preparation

-

Reference Standard: A reference standard of this compound is typically supplied as a solution in acetonitrile.[3][4] Dilute the standard solution with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate) to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Seized Material (e.g., Herbal Mixture):

-

Accurately weigh approximately 10-20 mg of the homogenized herbal material into a 15 mL centrifuge tube.

-

Add 5 mL of a suitable extraction solvent (e.g., methanol, ethyl acetate, or a mixture of both).

-

Vortex the mixture for 2 minutes.

-

Sonicate for 15 minutes in an ultrasonic water bath.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 1 mL of the injection solvent (e.g., ethyl acetate).

-

Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.

-

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may need to be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-550 |

| Scan Mode | Full Scan |

3. Data Analysis and Expected Results

The identification of this compound is based on its retention time and the resulting mass spectrum. The mass spectrum is characterized by a molecular ion peak and several specific fragment ions. The fragmentation of synthetic cannabinoids typically involves cleavage on both sides of the carbonyl group in the linker and rearrangements.[7]

Expected Quantitative Data

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on the specific GC system and column. Isomers of 5F-PB-22 can be separated under appropriate chromatographic conditions.[1][8] |

| Molecular Ion (M+) | m/z 376 |